4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.376. This compound is characterized by the presence of an ethoxy group and a methoxynaphthalene moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may modulate various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be attached through a Friedel-Crafts acylation reaction using methoxynaphthalene and an acyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxynaphthalen-1-yl)benzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-ethoxy-N-(4-hydroxynaphthalen-1-yl)benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of both ethoxy and methoxynaphthalene groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-15-10-8-14(9-11-15)20(22)21-18-12-13-19(23-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPUEXRBOKXVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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